molecular formula C16H21N3O3S B2635814 (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE CAS No. 1251623-49-0

(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE

Cat. No.: B2635814
CAS No.: 1251623-49-0
M. Wt: 335.42
InChI Key: SUUXVFHTVJLHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the benzothiadiazine ring system. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate to form the intermediate compound, which is then cyclized to produce the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted benzothiadiazine derivatives .

Scientific Research Applications

(1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-ETHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL)(4-METHYL-1-PIPERIDINYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group, in particular, enhances its pharmacological potential compared to other benzothiadiazine derivatives .

Properties

IUPAC Name

(1-ethyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-19-13-6-4-5-7-14(13)23(21,22)15(17-19)16(20)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUXVFHTVJLHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.